molecular formula C12H15BrN2 B1424729 N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine CAS No. 1220016-76-1

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine

Cat. No.: B1424729
CAS No.: 1220016-76-1
M. Wt: 267.16 g/mol
InChI Key: VXPGJAPXBAQENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine is an organic compound with the chemical formula C12H15BrN2 It is a derivative of benzenediamine, where the amino groups are substituted with diallyl groups, and a bromine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-1,N-1-Diallyl-4-chloro-1,2-benzenediamine: Similar structure but with a chlorine atom instead of bromine.

    N-1,N-1-Diallyl-4-fluoro-1,2-benzenediamine: Similar structure but with a fluorine atom instead of bromine.

    N-1,N-1-Diallyl-4-iodo-1,2-benzenediamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions that are not as feasible with other halogens .

Properties

IUPAC Name

4-bromo-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPGJAPXBAQENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232274
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-76-1
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine
Reactant of Route 2
Reactant of Route 2
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine
Reactant of Route 4
Reactant of Route 4
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine
Reactant of Route 5
Reactant of Route 5
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.